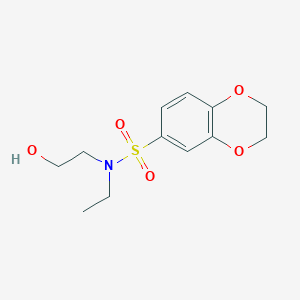![molecular formula C26H34N4O5 B7498849 2-(oxolan-2-ylmethylamino)-N-[4-[4-[[2-(oxolan-2-ylmethylamino)acetyl]amino]phenoxy]phenyl]acetamide](/img/structure/B7498849.png)
2-(oxolan-2-ylmethylamino)-N-[4-[4-[[2-(oxolan-2-ylmethylamino)acetyl]amino]phenoxy]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(oxolan-2-ylmethylamino)-N-[4-[4-[[2-(oxolan-2-ylmethylamino)acetyl]amino]phenoxy]phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes oxolane rings and phenyl groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-2-ylmethylamino)-N-[4-[4-[[2-(oxolan-2-ylmethylamino)acetyl]amino]phenoxy]phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of Oxolane Rings: The initial step involves the formation of oxolane rings through cyclization reactions.
Amidation Reactions:
Coupling Reactions: The final assembly of the compound involves coupling reactions, where different fragments are joined together under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-2-ylmethylamino)-N-[4-[4-[[2-(oxolan-2-ylmethylamino)acetyl]amino]phenoxy]phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(oxolan-2-ylmethylamino)-N-[4-[4-[[2-(oxolan-2-ylmethylamino)acetyl]amino]phenoxy]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(oxolan-2-ylmethylamino)-N-[4-[4-[[2-(oxolan-2-ylmethylamino)acetyl]amino]phenoxy]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(oxolan-2-ylmethoxy)aniline hydrochloride
- (5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol
- 4-(Oxolan-2-yl)butan-2-amine
Uniqueness
Compared to similar compounds, 2-(oxolan-2-ylmethylamino)-N-[4-[4-[[2-(oxolan-2-ylmethylamino)acetyl]amino]phenoxy]phenyl]acetamide stands out due to its unique combination of oxolane rings and phenyl groups
Properties
IUPAC Name |
2-(oxolan-2-ylmethylamino)-N-[4-[4-[[2-(oxolan-2-ylmethylamino)acetyl]amino]phenoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O5/c31-25(17-27-15-23-3-1-13-33-23)29-19-5-9-21(10-6-19)35-22-11-7-20(8-12-22)30-26(32)18-28-16-24-4-2-14-34-24/h5-12,23-24,27-28H,1-4,13-18H2,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYXRNRBXHSXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CNCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
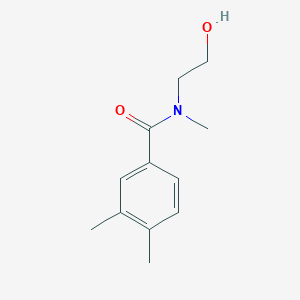
![N-[2-(2-aminoethoxy)ethyl]-N-ethylaniline](/img/structure/B7498778.png)
![2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)
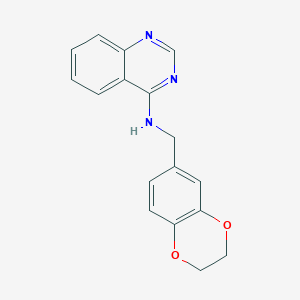
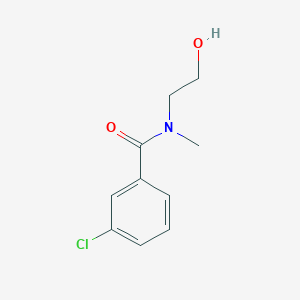
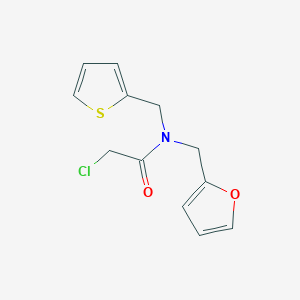
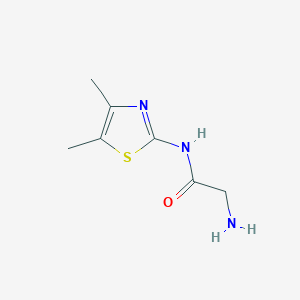
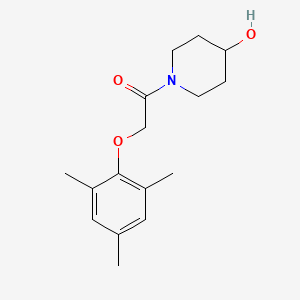
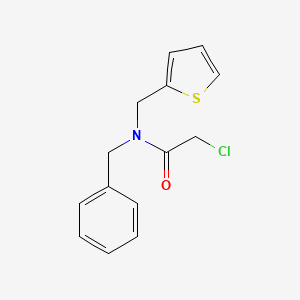
![8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione](/img/structure/B7498857.png)
![2-chloro-N-[3-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7498859.png)
![3-[(3,4-Dimethylphenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7498877.png)
